1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea

Physicochemical profiling Drug-likeness Library design

This fully synthetic tris-heterocyclic urea derivative combines an oxolane, thiophene, and cyclopentyl ring via a central urea bridge, offering a distinct sp³-enriched scaffold for sEH-focused library design. Its cLogP (2.8) and TPSA (78.6 Ų) differentiate it from flatter, more lipophilic analogs, enabling polarity-driven SAR exploration without increasing aromatic ring count. With orthogonal reactivity—an electrophile-ready thiophene and an inert oxolane ring—it is an ideal intermediate for parallel synthesis of focused urea libraries. Procure this exact structure to ensure reproducible SAR; generic substitution is not scientifically defensible. Ideal for unbiased HTS or virtual screening validation where structural novelty is an asset.

Molecular Formula C16H24N2O2S
Molecular Weight 308.44
CAS No. 2034537-40-9
Cat. No. B2378350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea
CAS2034537-40-9
Molecular FormulaC16H24N2O2S
Molecular Weight308.44
Structural Identifiers
SMILESC1CCC(C1)(CNC(=O)NCC2CCCO2)C3=CSC=C3
InChIInChI=1S/C16H24N2O2S/c19-15(17-10-14-4-3-8-20-14)18-12-16(6-1-2-7-16)13-5-9-21-11-13/h5,9,11,14H,1-4,6-8,10,12H2,(H2,17,18,19)
InChIKeyXGADIKOFMAPVHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea (CAS 2034537-40-9) – Structural Identity and Procurement Baseline


1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea (CAS 2034537-40-9) is a fully synthetic tris-heterocyclic urea derivative (C16H24N2O2S, MW 308.44) that combines an oxolane (tetrahydrofuran), a thiophene, and a cyclopentyl ring via a central urea bridge [1]. The compound is classified as a small-molecule urea building block primarily distributed by screening-compound suppliers (e.g., Life Chemicals) at a standard purity of ≥95% [2]. Its computed physicochemical profile includes a cLogP of 2.8, a topological polar surface area (TPSA) of 78.6 Ų, 2 hydrogen-bond donors, 3 hydrogen-bond acceptors, and 5 rotatable bonds, placing it in a favorable property space for fragment-based or lead-like screening libraries [1].

Why Close Structural Analogs of Urea-Based sEH Modulator Scaffolds Cannot Be Interchanged for 1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea


Urea derivatives bearing heterocyclic substituents are a well-established pharmacophore class for soluble epoxide hydrolase (sEH) inhibition and other therapeutic targets, but minor structural permutations—such as replacing a tetrahydrofuran-methyl group with a phenyl, benzyl, or pyridyl substituent—can shift target affinity by orders of magnitude, alter selectivity profiles, and change physicochemical parameters that govern solubility, permeability, and metabolic stability [1]. Within the specific sub-series that retains the 1-(thiophen-3-yl)cyclopentyl-methyl urea arm, varying the second urea nitrogen substituent from oxolan-2-ylmethyl (the target compound) to phenethyl, 2-fluorophenyl, or thiophen-2-ylmethyl generates analogs with distinct cLogP, TPSA, and hydrogen-bonding capacity, which directly affect biological target engagement and assay compatibility [2]. Consequently, generic substitution without empirical confirmation of the exact structure is not scientifically defensible for procurement intended for reproducible SAR or screening campaigns.

Quantitative Differentiation Evidence: 1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea Versus Closest Structural Analogs


Physicochemical Differentiation: cLogP, TPSA, and Hydrogen-Bonding Capacity Compared to the Phenethyl Analog

The target compound possesses a computed cLogP of 2.8 and a TPSA of 78.6 Ų, whereas the direct phenethyl analog (CAS 2034600-71-8, 1-phenethyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea) has a higher cLogP of approximately 3.5 and a lower TPSA of ~53 Ų due to replacement of the oxygen-containing tetrahydrofuran with an all-carbon phenethyl group [1]. This 0.7-unit cLogP difference and ~25 Ų TPSA gap place the target compound in a distinctly more polar, hydrogen-bond-accepting region of chemical space, which is relevant for aqueous solubility and off-target promiscuity predictions.

Physicochemical profiling Drug-likeness Library design

Heteroatom Content and Solubility Profile Differentiation from the 2-Fluorophenyl Analog

The target compound incorporates an oxolane oxygen as a hydrogen-bond acceptor (HBA count = 3) versus the 2-fluorophenyl analog (CAS 2034452-48-5, HBA count = 2), which replaces the tetrahydrofuran with a fluorinated benzene ring [1]. The additional HBA in the target compound, combined with the absence of an aromatic fluorine, is expected to yield higher aqueous solubility and different crystal-packing behavior. Experimental solubility data for the target compound are not publicly available, but the 2-fluorophenyl analog has been reported with limited aqueous solubility consistent with its higher aromatic fraction .

Solubility Formulation Medicinal chemistry

Rotatable Bond Flexibility Versus the Thiophen-2-ylmethyl Analog

The target compound (5 rotatable bonds) and the thiophen-2-ylmethyl analog (CAS 2034500-46-2, 1-(thiophen-2-ylmethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea) differ in the identity of the second heterocycle: oxolane versus thiophene. The oxolane ring introduces a saturated oxygen heterocycle with greater conformational flexibility and a different electron-density distribution compared to the planar, aromatic thiophene-2-ylmethyl group [1]. This structural divergence is predicted to alter the vector and entropic penalty of binding to protein targets, although direct comparative binding data are not publicly available.

Conformational analysis Target engagement SAR

Supplier-Documented Purity and Availability as a Screening-Ready Compound

The target compound is commercially stocked by Life Chemicals (catalog F6089-9835) in 1 mg, 2 mg, and 20 mg quantities at standard purity of ≥95%, with documented pricing of $54.00 (1 mg) and $99.00 (20 mg) as of 2023 [1]. In contrast, many close structural analogs (e.g., CAS 2034600-71-8, CAS 2034452-48-5) are listed by fewer suppliers or require custom synthesis, introducing longer lead times. Immediate off-the-shelf availability enables rapid initiation of counter-screening or SAR follow-up without synthetic delay.

Procurement Quality control Screening libraries

Absence of Publicly Available Target-Binding Data: A Critical Differentiation Gap

A comprehensive search of BindingDB, PubChem, ChEMBL, and the patent literature (including US10377744, US11123311, US11723929, and US9212145) did not identify any publicly reported biochemical or cellular activity data (IC50, Ki, Kd, EC50) for the target compound (CAS 2034537-40-9) as of April 2026 [1]. In contrast, structurally distinct urea-based sEH inhibitors within the same patent families (e.g., Compound 1 of US10377744, EC5026) have reported Ki values ranging from 0.06 nM to 1.40 nM against recombinant human sEH [2]. This data gap means that the target compound cannot currently be selected based on demonstrated biological potency; its differentiation rests solely on its structural and physicochemical features. Users requiring a compound with proven sEH inhibitory activity should consider characterized analogs such as EC5026 (Ki = 0.06 nM) .

Biological activity sEH inhibition Data gap

Application Scenarios for 1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea Based on Differentiation Evidence


Scaffold-Hopping Library Expansion in Soluble Epoxide Hydrolase (sEH) Drug Discovery Programs

The target compound serves as an sp³-enriched, oxolane-bearing urea scaffold for sEH-focused library design. Its cLogP (2.8) and TPSA (78.6 Ų) differentiate it from flatter, more lipophilic phenethyl and 2-fluorophenyl analogs, enabling exploration of polarity-driven SAR without adding aromatic ring count [1]. Procurement of this scaffold is justified when the goal is to diversify a screening collection away from established sEH chemotypes (e.g., EC5026, US10377744 Compound 1) and to identify novel binding modes through fragment or HTS campaigns.

Physicochemical Probe for Solubility and Permeability Optimization Studies

With three hydrogen-bond acceptors (oxolane O, urea O, thiophene S) and no aromatic fluorine, the compound offers a distinct solubility and permeability profile compared to fluorinated aryl-urea analogs [1]. It can be used as a tool compound to benchmark the impact of HBA count and saturated heterocycle incorporation on aqueous solubility, Caco-2 permeability, and microsomal stability in parallel artificial membrane permeability assays (PAMPA) or ADME panels.

Synthetic Building Block for Late-Stage Functionalization and Analog Synthesis

The urea core with two differentially reactive amine precursors (tetrahydrofuran-2-ylmethylamine and 1-(thiophen-3-yl)cyclopentyl)methanamine) allows modular derivatization. The thiophene ring can undergo electrophilic substitution (e.g., halogenation, formylation) or cross-coupling, while the oxolane ring remains inert under most conditions [1]. This orthogonal reactivity makes the compound a versatile intermediate for parallel synthesis of focused urea libraries, particularly for medicinal chemistry groups seeking to generate SAR around the thiophene position without altering the oxolane-urea hydrogen-bonding network.

De Novo Biological Screening Where Target Engagement Data Are Absent

Given the explicit absence of any public target-binding or cellular activity data as of April 2026 [1], the compound is ideally suited for primary phenotypic or biochemical screens where the objective is to identify novel bioactive chemotypes rather than to confirm a known mechanism. Procurement is appropriate for academic or industrial groups running unbiased high-throughput screens (HTS) or virtual screening validation, where the compound's structural novelty is an asset rather than a liability. Users requiring a pre-validated sEH inhibitor should instead select characterized comparators such as EC5026 (Ki = 0.06 nM) .

Quote Request

Request a Quote for 1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.